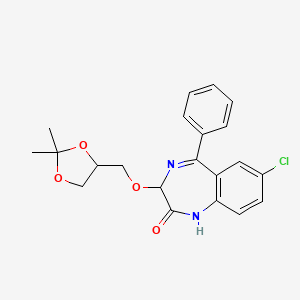
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodiazepine core: This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents like thionyl chloride.
Etherification: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the dioxolane ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the phenyl ring.
Reduction: Reduction reactions might target the carbonyl group in the benzodiazepine core.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, benzodiazepines are often studied for their interactions with neurotransmitter receptors, particularly the GABA-A receptor.
Medicine
Medically, benzodiazepines are used for their sedative and anxiolytic properties. This specific compound might be investigated for its potential therapeutic effects.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action for benzodiazepines typically involves binding to the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative properties.
Lorazepam: Known for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
The unique structural features of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- include the presence of the dioxolane ring and the specific substitution pattern, which might confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
41006-73-9 |
|---|---|
Molecular Formula |
C21H21ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
7-chloro-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2)27-12-15(28-21)11-26-20-19(25)23-17-9-8-14(22)10-16(17)18(24-20)13-6-4-3-5-7-13/h3-10,15,20H,11-12H2,1-2H3,(H,23,25) |
InChI Key |
ZQDXWYQEGBMDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


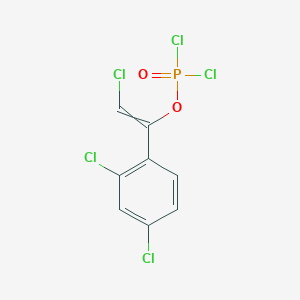
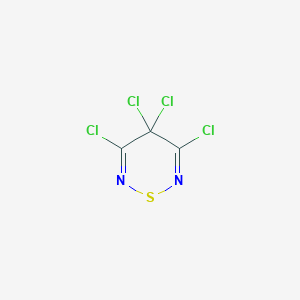
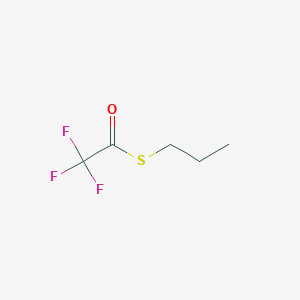
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
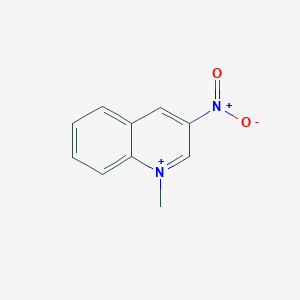
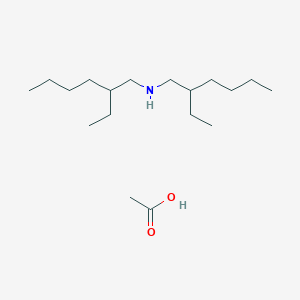
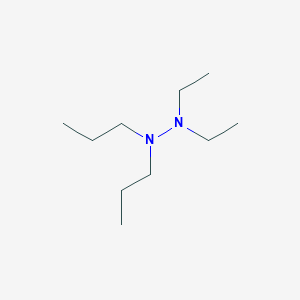



![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
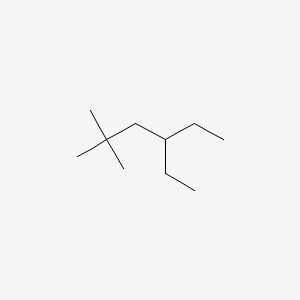
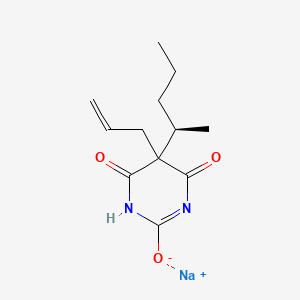
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
